An In-depth Technical Guide to the Physicochemical Properties of Octyl Heptanoate
An In-depth Technical Guide to the Physicochemical Properties of Octyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of octyl heptanoate (B1214049). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant metabolic pathways.
Core Physicochemical Properties
Octyl heptanoate, a fatty acid ester, is recognized for its characteristic fruity aroma. Its physicochemical properties are crucial for its application in various fields, including as a flavoring agent and in material science. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Octyl Heptanoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O₂ | [1] |
| Molecular Weight | 242.40 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity, fatty, honey-like | [2] |
| Boiling Point | 290.00 to 291.00 °C at 760.00 mm Hg | [2] |
| Melting Point | -22.00 to -21.00 °C | [2] |
| Density | 0.852 g/mL at 20 °C | [1] |
| Refractive Index | 1.43488 at 20 °C | [1] |
| Solubility in Water | 0.1577 mg/L at 25 °C (estimated) | [2] |
| Solubility in Organic Solvents | Soluble in alcohol and most organic solvents. | [1][2] |
| logP (o/w) | 6.553 (estimated) | [2] |
| Vapor Pressure | 0.002000 mmHg at 25.00 °C (estimated) | [2] |
| Flash Point | 266.00 °F (130.00 °C) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of octyl heptanoate are outlined below. These protocols are based on established chemical principles and techniques for similar ester compounds.
Synthesis of Octyl Heptanoate via Fischer Esterification
Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3][4][5]
Materials:
-
Heptanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of heptanoic acid and 1-octanol. An excess of the alcohol can be used to drive the reaction towards the product.[4] Add toluene as a solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.[6]
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.[4]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and any excess 1-octanol.
-
Purification by Fractional Distillation under Reduced Pressure
To obtain high-purity octyl heptanoate, fractional distillation under reduced pressure is recommended to separate it from any non-volatile impurities or starting materials with different boiling points.[7][8][9]
Materials:
-
Crude octyl heptanoate
-
Distillation apparatus (round-bottom flask, fractional distillation column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude octyl heptanoate in the distillation flask along with boiling chips or a magnetic stir bar.
-
Distillation:
-
Apply a vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the boiling point of octyl heptanoate under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.[7]
-
Monitor the temperature at the distillation head; a stable temperature during distillation indicates a pure fraction is being collected.[6]
-
-
Completion: Stop the distillation before the flask runs dry. The collected liquid is purified octyl heptanoate.
Characterization Methods
GC-MS is used to determine the purity of octyl heptanoate and to identify any potential impurities.[10][11]
Instrumentation and Conditions (General):
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., DB-WAX).[11]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.[11]
-
Injector Temperature: Typically set around 250 °C.[11]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Scan Range: A range suitable for detecting the molecular ion and fragmentation patterns of octyl heptanoate and potential impurities (e.g., m/z 40-500).
-
Sample Preparation:
-
Dissolve a small amount of the purified octyl heptanoate in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of octyl heptanoate.[12][13][14]
Instrumentation and Conditions (General):
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.[12]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as a reference (0 ppm).[12]
-
¹H NMR: Standard parameters for acquisition are generally sufficient.
-
¹³C NMR: A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[12]
Sample Preparation:
-
Dissolve a few milligrams of the purified octyl heptanoate in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.
FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.[1][15][16]
Instrumentation and Conditions (General):
-
FTIR Spectrometer: Standard laboratory instrument.
-
Sampling Technique: For a liquid sample like octyl heptanoate, Attenuated Total Reflectance (ATR) or a liquid cell can be used.[16]
Sample Preparation:
-
ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Liquid Cell: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and mount in the spectrometer's sample holder.[15]
Metabolic Pathway
Octyl heptanoate, as a fatty acid ester, is expected to be metabolized through pathways common to fatty acids.[17][18] Upon ingestion, it is likely hydrolyzed by lipases into 1-octanol and heptanoic acid. Heptanoic acid, an odd-chain fatty acid, and octanoic acid (from the oxidation of 1-octanol), an even-chain fatty acid, are then metabolized primarily through β-oxidation in the mitochondria to produce acetyl-CoA and, in the case of heptanoic acid, propionyl-CoA.[19] These molecules then enter the citric acid cycle for energy production.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of octyl heptanoate.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. octyl heptanoate, 5132-75-2 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. researchgate.net [researchgate.net]
- 16. jascoinc.com [jascoinc.com]
- 17. Human Metabolome Database: Showing metabocard for Octyl heptanoate (HMDB0036220) [hmdb.ca]
- 18. Showing Compound Octyl heptanoate (FDB015078) - FooDB [foodb.ca]
- 19. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
